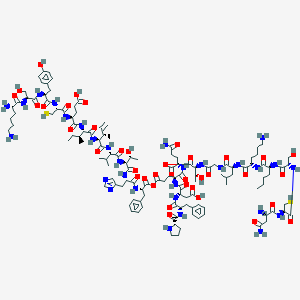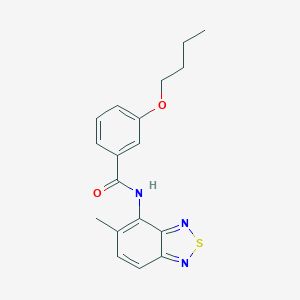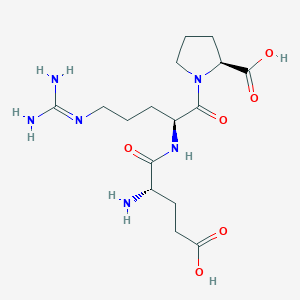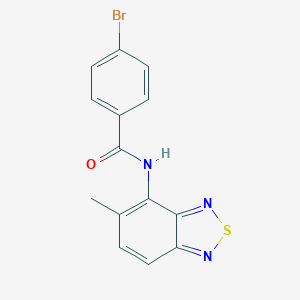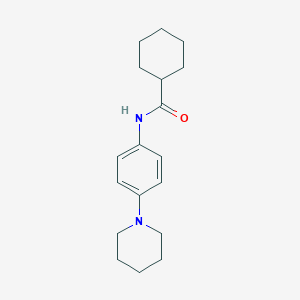
Pregnane-3,7,17,20-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregnane-3,7,17,20-tetrol, also known as PREGS, is a steroid molecule with a unique structure that has been found to have various biochemical and physiological effects. This molecule has been of great interest to researchers due to its potential applications in medicine and biology. In
Aplicaciones Científicas De Investigación
Pregnane-3,7,17,20-tetrol has been found to have various scientific research applications. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Pregnane-3,7,17,20-tetrol has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. In addition, Pregnane-3,7,17,20-tetrol has been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of Pregnane-3,7,17,20-tetrol is not fully understood, but it is believed to act on various receptors in the brain and body. Pregnane-3,7,17,20-tetrol has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and other psychiatric disorders. Pregnane-3,7,17,20-tetrol has also been found to interact with the NMDA receptor, which is involved in memory and learning.
Biochemical and Physiological Effects:
Pregnane-3,7,17,20-tetrol has various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors in the brain, which are important for the growth and survival of neurons. Pregnane-3,7,17,20-tetrol has also been found to increase the levels of various antioxidants, which can protect cells from oxidative stress. In addition, Pregnane-3,7,17,20-tetrol has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pregnane-3,7,17,20-tetrol in lab experiments is its neuroprotective properties. Pregnane-3,7,17,20-tetrol can protect neurons from damage caused by various insults such as oxidative stress and inflammation. Another advantage of using Pregnane-3,7,17,20-tetrol is its potential use in the treatment of various diseases such as Alzheimer's and Parkinson's. However, one limitation of using Pregnane-3,7,17,20-tetrol is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the study of Pregnane-3,7,17,20-tetrol. One direction is the exploration of its potential use in the treatment of various psychiatric disorders such as depression and anxiety. Another direction is the investigation of its potential use in the treatment of inflammatory diseases such as arthritis. In addition, further studies are needed to fully understand the mechanism of action of Pregnane-3,7,17,20-tetrol and its interactions with various receptors in the brain and body.
Métodos De Síntesis
The synthesis of Pregnane-3,7,17,20-tetrol involves the reduction of pregnenolone, a steroid hormone, using a specific enzyme called 3β-hydroxysteroid dehydrogenase. This reduction process leads to the formation of Pregnane-3,7,17,20-tetrol, which can then be isolated and purified using various techniques such as chromatography and crystallization. The purity of the final product is crucial for its use in scientific research applications.
Propiedades
Número CAS |
137767-50-1 |
|---|---|
Nombre del producto |
Pregnane-3,7,17,20-tetrol |
Fórmula molecular |
C13H12O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(3S,5R,7R,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C21H36O4/c1-12(22)21(25)9-6-16-18-15(5-8-20(16,21)3)19(2)7-4-14(23)10-13(19)11-17(18)24/h12-18,22-25H,4-11H2,1-3H3/t12-,13-,14+,15+,16+,17-,18-,19+,20+,21+/m1/s1 |
Clave InChI |
QOZQGNJODHSBJX-ZFOKFBPFSA-N |
SMILES isomérico |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O)O |
SMILES |
CC(C1(CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)O |
SMILES canónico |
CC(C1(CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)O |
Sinónimos |
5alpha-pregnane-3beta,7alpha,17,20beta-tetrol pregnane-3,7,17,20-tetrol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



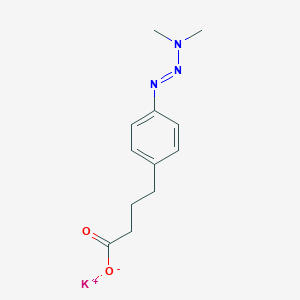
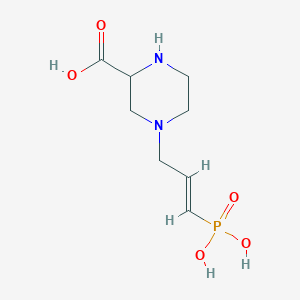
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)



![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)

